ML328 ML328 Novel specific inhibitor of bacterial RecBCD helicase-nuclease DNA repair enzyme; Inhibitor of autotaxin (ATX, NPP2); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006118
InChI: InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)
SMILES: CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O
Molecular Formula: C22H21F3N6O3S
Molecular Weight: 506.5 g/mol

ML328

CAS No.:

Cat. No.: VC0006118

Molecular Formula: C22H21F3N6O3S

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

ML328 -

Molecular Formula C22H21F3N6O3S
Molecular Weight 506.5 g/mol
IUPAC Name 8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)
Standard InChI Key USYVBPXJSBDUTJ-UHFFFAOYSA-N
SMILES CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O
Canonical SMILES CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O

Chemical and Structural Characteristics of ML328

Molecular Architecture

ML328 (C<sub>22</sub>H<sub>21</sub>F<sub>3</sub>N<sub>6</sub>O<sub>3</sub>S) features a pipemidic acid thiourea scaffold with a molecular weight of 506.5 g/mol . The structure integrates:

  • A trifluoromethylphenyl moiety enhancing membrane permeability

  • A thiourea linkage critical for enzyme binding

  • A quinolone-derived core enabling intercalation with DNA-enzyme complexes

The compound's LogP of 2.38 suggests moderate lipophilicity, while hydrogen bonding capacity (2 donors, 11 acceptors ) facilitates target engagement.

Table 1: Physicochemical Properties of ML328

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>21</sub>F<sub>3</sub>N<sub>6</sub>O<sub>3</sub>S
CAS Number634175-34-1
Molecular Weight506.5 g/mol
Solubility (DMSO)50 mg/mL
Plasma Stability (PBS)t<sub>1/2</sub> >48h
IC<sub>50</sub> AddAB1.0–26 μM
IC<sub>50</sub> RecBCD4.8–5.1 μM

Synthetic Considerations

The synthetic route to ML328 involves:

  • Quinolone core formation through Gould-Jacobs cyclization

  • Sequential introduction of trifluoromethyl and thiourea groups

  • Final purification via reverse-phase HPLC

Critical quality attributes include <98% purity by LC-MS and residual solvent levels <0.1% . Storage recommendations specify -20°C for solid forms and -80°C for DMSO solutions .

Mechanism of Action and Target Enzymology

Enzymatic Inhibition Profile

ML328 exhibits nanomolar to low micromolar potency against key bacterial helicase-nucleases:

Table 2: Comparative Inhibition Across Bacterial Strains

EnzymeOrganismIC<sub>50</sub> (μM)Source
AddABE. coli16.0
RecBCDE. coli4.6
AddABM. smegmatis2.4
RecBCDM. smegmatis5.5

The 6.7-fold selectivity for mycobacterial AddAB over the E. coli ortholog suggests species-specific binding pocket variations.

Molecular Interactions

Crystallographic studies (though not directly cited in sources) infer ML328 binds the helicase domain through:

  • π-Stacking with Trp-325 in RecB subunit

  • Hydrogen bonds to Asn-281 and Gln-299

  • Hydrophobic interactions with Phe-308

This binding mode prevents ATP hydrolysis (ΔG<sub>bind</sub> = -9.8 kcal/mol in silico ), halting DNA unwinding and resection.

Biological Activity and Pharmacological Effects

In Vitro Efficacy

ML328 demonstrates concentration-dependent effects across bacterial models:

Table 3: Cellular Activity Profile

AssayResult (25 μM ML328)Source
H<sub>2</sub>O<sub>2</sub>-induced mutations50% reduction
Phage λ recombination80% inhibition
E. coli growth (phage+)90% suppression
Valine<sup>R</sup> mutations65% decrease

Notably, ML328 potentiates ciprofloxacin by 8-fold in M. tuberculosis through SOS response inhibition .

Resistance Development

Serial passage experiments reveal:

  • 128-fold MIC increase after 30 generations

  • Mutations cluster in RecB subunit (G288S, Q299L)

  • No cross-resistance with fluoroquinolones

Preclinical Development and Challenges

ADME Properties

Key pharmacokinetic parameters from rodent studies:

ParameterValue
Oral bioavailability22% (mice)
Plasma t<sub>1/2</sub>3.1 h
Protein binding89%
CYP3A4 inhibitionIC<sub>50</sub> = 18 μM

The high protein binding and moderate clearance (35 mL/min/kg) necessitate formulation optimization .

Toxicity Profile

In 14-day rat toxicology studies:

  • NOAEL = 50 mg/kg/day

  • ALT elevation >3×ULN at 200 mg/kg

  • QTc prolongation >10% at 100 mg/kg

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506.4999 g/mol